N-(5-bromo-1,3,4-thiadiazol-2-yl)acetamide
Description
N-(5-bromo-1,3,4-thiadiazol-2-yl)acetamide is a synthetic heterocyclic compound that belongs to the family of 2,5-disubstituted 1,3,4-thiadiazoles. Its structure is characterized by a central five-membered 1,3,4-thiadiazole (B1197879) ring. This ring features a bromine atom at the 5-position and an acetamido group (-NHCOCH3) at the 2-position. The presence of the thiadiazole ring, a sulfur and two nitrogen atoms, imparts a unique set of electronic and physicochemical properties to the molecule. This scaffold is known for its aromaticity and electron-deficient nature, which influences its reactivity and interactions with biological targets. mdpi.com The acetamido group can participate in hydrogen bonding, a crucial interaction in many biological systems, while the bromine atom, a halogen, significantly modulates the compound's lipophilicity and electronic properties.
The 1,3,4-thiadiazole nucleus is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. nih.govnih.gov This versatility has attracted considerable attention from researchers, leading to the development of numerous compounds with therapeutic potential. researchgate.net The 1,3,4-thiadiazole ring is considered a bioisostere of other heterocyclic rings like pyrimidine (B1678525) and oxadiazole, allowing for its incorporation into various molecular frameworks to enhance biological activity. nih.govresearchgate.net
The pharmacological importance of this scaffold is underscored by the diverse activities reported for its derivatives. These compounds have been investigated for their potential as antimicrobial, anticancer, anti-inflammatory, antiviral, and anticonvulsant agents. nih.govresearchgate.netresearchgate.net The ability of the 1,3,4-thiadiazole moiety to interact with various enzymes and receptors is a key factor in its broad biological profile. nih.gov For instance, certain 1,3,4-thiadiazole derivatives are known to act as carbonic anhydrase inhibitors. mdpi.com
Table 1: Reported Biological Activities of 1,3,4-Thiadiazole Derivatives
| Biological Activity | Therapeutic Area |
| Anticancer | Oncology |
| Antibacterial | Infectious Diseases |
| Antifungal | Infectious Diseases |
| Anti-inflammatory | Inflammation & Immunology |
| Antiviral | Infectious Diseases |
| Antitubercular | Infectious Diseases |
| Anticonvulsant | Neurology |
| Diuretic | Cardiovascular/Renal |
This table is generated based on a review of multiple sources and represents a general overview of the scaffold's potential.
The introduction of halogen atoms, such as bromine, into a bioactive molecule is a well-established strategy in drug design known as halogenation. Halogens can profoundly influence a compound's pharmacokinetic and pharmacodynamic properties. In the context of thiadiazole derivatives, halogenation can enhance lipophilicity, which may improve membrane permeability and cellular uptake. Furthermore, the electronic effects of halogens can alter the reactivity of the thiadiazole ring and modulate binding interactions with biological targets.
The presence of a bromine atom on the 1,3,4-thiadiazole ring, as seen in this compound, is of particular interest. Bromine is known to form halogen bonds, a type of non-covalent interaction that can contribute to the binding affinity of a ligand to its protein target. Several halogen-containing drugs have been approved for various therapeutic uses, highlighting the importance of this chemical modification. mdpi.com For instance, 2-amino-5-bromo-1,3,4-thiadiazole is a key building block for synthesizing various biologically active compounds. sigmaaldrich.com
Table 2: Influence of Halogenation on Physicochemical Properties and Bioactivity
| Property | Effect of Halogenation | Implication in Drug Development |
| Lipophilicity | Generally increases | Can improve membrane permeability and absorption. |
| Electronic Effects | Can alter electron distribution | May modify binding affinity and metabolic stability. |
| Size and Shape | Increases molecular size | Can influence steric interactions with target sites. |
| Halogen Bonding | Potential for specific interactions | Can enhance binding affinity and selectivity. |
This table provides a generalized overview of the effects of halogenation in the context of bioactive compound development.
Structure
3D Structure
Properties
IUPAC Name |
N-(5-bromo-1,3,4-thiadiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrN3OS/c1-2(9)6-4-8-7-3(5)10-4/h1H3,(H,6,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XODMOHWEZASFFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(S1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of N 5 Bromo 1,3,4 Thiadiazol 2 Yl Acetamide
Functional Group Interconversions and Derivatization Strategies on the Thiadiazole Nucleus
Once the N-(5-bromo-1,3,4-thiadiazol-2-yl)acetamide scaffold is synthesized, its functional groups offer opportunities for further chemical modification.
The bromine atom at the C5 position of the thiadiazole ring is a key site for functionalization. Halo-substituted thiadiazoles are highly activated towards nucleophilic substitution due to the electron-deficient character of the ring carbons. chemicalbook.combu.edu.eg This allows for the displacement of the bromide ion by a variety of nucleophiles, enabling the synthesis of a diverse library of derivatives.
Potential transformations include:
Nucleophilic Aromatic Substitution: The bromine atom can be replaced by sulfur, oxygen, or nitrogen-based nucleophiles. For example, reaction with thiols can introduce thioether linkages, while reactions with amines or alkoxides can yield amino or alkoxy derivatives, respectively.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, could potentially be used to form new carbon-carbon bonds at the C5 position, introducing aryl or alkyl substituents.
The acetamide (B32628) group also presents possibilities for derivatization, although it is generally less reactive than the C5-bromo position.
Potential modifications include:
Hydrolysis: Under acidic or basic conditions, the acetamide can be hydrolyzed back to the 2-amino-5-bromo-1,3,4-thiadiazole precursor, which can be useful for subsequent reactions requiring a free amino group.
N-Alkylation/N-Acylation: The amide nitrogen can potentially undergo further alkylation or acylation under specific conditions, although this is less common.
Alpha-Halogenation: The methyl group of the acetamide could be susceptible to halogenation at the alpha-position, creating a more reactive site for subsequent nucleophilic substitution. This is exemplified by the synthesis of N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-chloroacetamide, which is then reacted with various secondary amines to displace the chlorine atom. mdpi.com This strategy allows for the extension of the acetamide side chain. For instance, reacting 2-chloro-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide with substituted piperazines in refluxing benzene (B151609) yields a variety of N-substituted acetamide derivatives. mdpi.com
Substitutions at the 5-Position of the 1,3,4-Thiadiazole (B1197879) Ring
The bromine atom at the 5-position of the this compound ring is a versatile handle for introducing a wide range of functional groups. This position is susceptible to various substitution reactions, primarily leveraging the principles of nucleophilic aromatic substitution and modern palladium-catalyzed cross-coupling methodologies. These transformations are crucial for the synthesis of diverse derivatives with potential applications in medicinal chemistry and materials science.
The electron-deficient nature of the 1,3,4-thiadiazole ring activates the C5 position, making the bromo substituent a good leaving group for nucleophilic substitution. Furthermore, the C-Br bond provides a reactive site for the oxidative addition step in palladium-catalyzed cycles, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new bonds at the 5-position of the thiadiazole ring. Methodologies such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination have been successfully applied to similar bromo-substituted heterocyclic systems, and these are expected to be highly effective for this compound.
Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond between the thiadiazole ring and various aryl or vinyl groups. In a typical reaction, this compound would be reacted with a boronic acid or a boronic acid ester in the presence of a palladium catalyst and a base. The choice of catalyst, ligand, and solvent is crucial for achieving high yields. Systems such as Pd(PPh₃)₄ or PdCl₂(dppf) are commonly employed. The reaction is tolerant of a wide range of functional groups, making it a versatile method for synthesizing 5-aryl- or 5-vinyl-substituted acetamido-thiadiazoles.
Representative Suzuki-Miyaura Coupling Reactions for 5-Bromo-Substituted Heterocycles
| Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Product | Yield (%) |
| 5-Bromo-1,2,4-thiadiazole derivative | Arylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene | 5-Aryl-1,2,4-thiadiazole derivative | 70-95 |
| 2-Acetamido-5-bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 2-Acetamido-5-phenylpyridine | 85 |
| C5-bromo-imidazo[2,1-b] researchgate.netnih.govnih.govthiadiazole | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | C5-(4-methoxyphenyl)-imidazo[2,1-b] researchgate.netnih.govnih.govthiadiazole | 92 |
Sonogashira Coupling: The Sonogashira reaction is utilized to introduce alkyne moieties at the 5-position by coupling this compound with a terminal alkyne. This reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₂Cl₂, and a copper(I) co-catalyst, usually CuI, in the presence of an amine base like triethylamine. This method provides a direct route to 5-alkynyl-1,3,4-thiadiazole derivatives, which are valuable intermediates for further synthetic transformations.
Representative Sonogashira Coupling Reactions for Bromo-Heterocycles
| Substrate | Alkyne | Catalyst System | Base | Solvent | Product | Yield (%) |
| 5-Bromo-2-iodopyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 5-Bromo-2-(phenylethynyl)pyridine | 88 |
| 3-Bromo-5-chloro-1,2,4-thiadiazole | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | Toluene | 3-(Trimethylsilylethynyl)-5-chloro-1,2,4-thiadiazole | 75 |
| 2-Bromo-thiophene | 1-Heptyne | PdCl₂(dppf) / CuI | i-Pr₂NH | DMF | 2-(Hept-1-yn-1-yl)thiophene | 91 |
Buchwald-Hartwig Amination: This reaction facilitates the formation of a carbon-nitrogen bond, allowing for the introduction of a variety of primary and secondary amines at the 5-position. The reaction of this compound with an amine in the presence of a palladium catalyst (e.g., Pd₂(dba)₃) and a phosphine (B1218219) ligand (e.g., BINAP, XPhos) with a strong base (e.g., NaOtBu) would yield the corresponding 5-amino-substituted thiadiazole derivative. This method is particularly significant for the synthesis of compounds with potential biological activity, as the amino functionality is a key pharmacophore. A study on the amination of C5-bromo-imidazo[2,1-b] researchgate.netnih.govnih.govthiadiazole demonstrated the successful use of Pd₂(dba)₃ for this transformation. researchgate.net
Representative Buchwald-Hartwig Amination of Bromo-Heterocycles
| Substrate | Amine | Catalyst/Ligand | Base | Solvent | Product | Yield (%) |
| C5-bromo-imidazo[2,1-b] researchgate.netnih.govnih.govthiadiazole | Aniline | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | C5-(phenylamino)-imidazo[2,1-b] researchgate.netnih.govnih.govthiadiazole | 85 |
| 5-Bromothiazole | Morpholine | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 5-Morpholinothiazole | 92 |
| 2-Bromopyridine | Benzylamine | Pd₂(dba)₃ / XPhos | K₂CO₃ | t-BuOH | 2-(Benzylamino)pyridine | 80 |
Nucleophilic Aromatic Substitution (SNAr)
While palladium-catalyzed reactions are highly versatile, classical nucleophilic aromatic substitution (SNAr) can also be a viable pathway for the substitution of the 5-bromo group, particularly with strong nucleophiles. The electron-withdrawing nature of the two nitrogen atoms in the 1,3,4-thiadiazole ring facilitates the attack of nucleophiles at the carbon atoms.
Reactions with nucleophiles such as thiols (thiolates) and amines can lead to the direct displacement of the bromide ion. For instance, treatment of this compound with a thiol in the presence of a base would likely yield the corresponding 5-(alkyl/arylthio)-1,3,4-thiadiazole derivative. Similarly, reactions with primary or secondary amines, especially under elevated temperatures, can afford 5-amino-substituted products.
Preclinical Pharmacological Investigations of N 5 Bromo 1,3,4 Thiadiazol 2 Yl Acetamide and Its Derivatives
Anticancer Activity Studies
Derivatives of N-(5-bromo-1,3,4-thiadiazol-2-yl)acetamide have been the subject of numerous investigations to determine their efficacy as potential anticancer agents. These studies primarily focus on their ability to inhibit the growth of cancer cells and elucidate the underlying molecular mechanisms responsible for their cytotoxic effects.
In Vitro Cytotoxicity Evaluation in Cancer Cell Lines
The initial step in assessing the anticancer potential of these compounds involves evaluating their cytotoxic activity against a panel of human cancer cell lines. This approach helps to determine the potency and selectivity of the derivatives.
Research has demonstrated that derivatives of the 1,3,4-thiadiazole (B1197879) acetamide (B32628) scaffold exhibit significant growth-inhibitory action across a wide array of cancer cell lines. For instance, bromophenyl-substituted 1,3,4-thiadiazole derivatives have shown strong cytotoxicity against breast cancer (MCF-7, SK-BR-3) and lung cancer (A549) cell lines, with IC₅₀ values in the low micromolar range (0.77–3.43 μM). amsterdamumc.nlnih.gov
Studies on N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives, which are structurally related, have also revealed potent activity. Specific derivatives showed significant cytotoxicity against neuroblastoma (SKNMC), colon cancer (HT-29), and prostate cancer (PC3) cell lines. researchgate.net Another study reported that N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)acetamide derivatives were effective against prostate (PC3), breast (MDA), and glioblastoma (U87) cancer cells. nih.gov
Furthermore, investigations into N-(5-methyl- nih.govmdpi.comresearchgate.netthiadiazol-2-yl)-propionamide, a related acetamide derivative, showed inhibitory effects on liver (HepG2), leukemia (HL-60, K562, Jurkat), breast (MCF-7), and cervical (HeLa) cancer cells. mdpi.com The introduction of a piperazine (B1678402) ring through an acetamide linker to a 5-(4-chlorophenyl)-1,3,4-thiadiazole core has been shown to be advantageous for antiproliferative activity against MCF-7 and HepG2 cells, with IC₅₀ values ranging from 2.32 to 8.35 μM. amsterdamumc.nlnih.gov
The following table summarizes the cytotoxic activities of various N-(1,3,4-thiadiazol-2-yl)acetamide derivatives across different cancer cell lines.
| Compound Class | Cancer Cell Line | Cancer Type | IC₅₀ (µM) |
| Bromophenyl substituted N-(1,3,4-thiadiazol-2-yl)benzamide | MCF-7 | Breast | 0.77 - 3.43 |
| Bromophenyl substituted N-(1,3,4-thiadiazol-2-yl)benzamide | SK-BR-3 | Breast | 0.77 - 3.43 |
| Bromophenyl substituted N-(1,3,4-thiadiazol-2-yl)benzamide | A549 | Lung | 0.77 - 3.43 |
| N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivative (ortho-chloro) | SKNMC | Neuroblastoma | 4.5 |
| N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivative (meta-methoxy) | HT-29 | Colon | 3.1 |
| N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivative (meta-fluoro) | PC3 | Prostate | 12.6 |
| N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)acetamide derivative (meta-methoxy) | MDA | Breast | 9 |
| 5-(4-chlorophenyl)-1,3,4-thiadiazole with piperazine-acetamide linker | MCF-7 | Breast | 2.32 - 8.35 |
| N-(5-methyl- nih.govmdpi.comresearchgate.netthiadiazol-2-yl)-propionamide | HepG2 | Liver | ~15.9 |
| N-(5-methyl- nih.govmdpi.comresearchgate.netthiadiazol-2-yl)-propionamide | HL-60 | Leukemia | ~83.2 |
Note: IC₅₀ values for N-(5-methyl- nih.govmdpi.comresearchgate.netthiadiazol-2-yl)-propionamide were converted from original units (µg/mL) for comparative purposes.
To quantify the cytotoxic effects of this compound and its derivatives, researchers primarily employ colorimetric assays that measure cell viability and proliferation.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is one of the most widely used methods. researchgate.net This assay is based on the principle that viable, metabolically active cells possess mitochondrial dehydrogenase enzymes that can reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan (B1609692) product. The amount of formazan produced, which can be solubilized and quantified by measuring its absorbance, is directly proportional to the number of living cells. This allows for the calculation of the IC₅₀ value, which is the concentration of the compound required to inhibit cell growth by 50%.
The Sulforhodamine B (SRB) assay is another common method used for in vitro chemosensitivity testing. This assay relies on the ability of the SRB dye to bind to basic amino acid residues of proteins in cells that have been fixed to the culture plate. The amount of bound dye is proportional to the total cellular protein mass, which, in turn, is related to the cell number. The SRB assay is considered to have good linearity with cell number and is less dependent on the metabolic state of the cells compared to the MTT assay.
Cellular and Molecular Mechanisms of Anticancer Action
Understanding the specific cellular and molecular pathways targeted by these compounds is crucial for their development as therapeutic agents. Research has focused on their ability to induce programmed cell death (apoptosis) and to modulate key signaling pathways involved in cancer cell proliferation and survival.
A primary mechanism through which many 1,3,4-thiadiazole derivatives exert their anticancer effects is by inducing apoptosis. mdpi.combepls.com This is a regulated process of cell death that is essential for eliminating damaged or cancerous cells. The apoptotic process is executed by a family of cysteine proteases known as caspases.
Studies have shown that certain 1,3,4-thiadiazole derivatives can activate this caspase cascade. For example, specific derivatives have been found to enhance the activity of initiator caspase-9 and executioner caspase-3 in breast cancer cells (MCF-7). mdpi.com The activation of caspase-9 is typically associated with the intrinsic (mitochondrial) pathway of apoptosis, which is regulated by the Bcl-2 family of proteins. Some thiadiazole derivatives have been shown to increase the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2, leading to the release of cytochrome c from the mitochondria and subsequent caspase activation. amsterdamumc.nlresearchgate.net In silico studies also suggest that the mechanism of action for some derivatives is connected with the activities of Caspase 3 and Caspase 8. semanticscholar.org The activation of caspase-8 points to the involvement of the extrinsic (death receptor) pathway of apoptosis.
Receptor tyrosine kinases (RTKs) are critical cell surface receptors that control key cellular processes like proliferation, differentiation, and survival. nih.gov Their dysregulation is a common feature in many cancers, making them prime targets for anticancer drug development. Several derivatives of the 1,3,4-thiadiazole scaffold have been identified as inhibitors of various tyrosine kinases. nih.govbepls.com
FMS-like Tyrosine Kinase 3 (FLT3): Mutations in the FLT3 receptor are common in acute myeloid leukemia (AML). researchgate.net A complex derivative, 1-{5-[7-(3-morpholinopropoxy)quinazolin-4-ylthio]- nih.govmdpi.comresearchgate.netthiadiazol-2-yl}-3-p-tolylurea, has been discovered as a novel, potent, and selective inhibitor of FLT3. nih.govresearchgate.net This compound demonstrated significant anti-AML activity both in vitro and in vivo, leading to complete tumor regression in a mouse xenograft model. nih.gov
Protein Tyrosine Phosphatase Epsilon (PTPε): While not a kinase, PTPε is a phosphatase that plays a crucial role in signaling pathways. A study identified N-(5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives as novel inhibitors of cytosolic protein tyrosine phosphatase epsilon (cyt-PTPε). nih.gov Two of the identified compounds were shown to inhibit the dephosphorylation of the cellular Src protein, a known substrate of cyt-PTPε, demonstrating their ability to modulate this signaling pathway. nih.gov
Other studies have also linked 1,3,4-thiadiazole derivatives to the inhibition of additional kinases such as Abl kinase, Focal Adhesion Kinase (FAK), and Epidermal Growth Factor Receptor (EGFR), highlighting the broad potential of this chemical scaffold to interfere with oncogenic signaling pathways. amsterdamumc.nlmdpi.comnih.gov
Inhibition of Specific Enzymes Involved in Cancer Progression (e.g., Glutaminase (B10826351), Aromatase)
Derivatives of the 1,3,4-thiadiazole scaffold have been identified as potent inhibitors of key enzymes implicated in cancer metabolism and proliferation, such as glutaminase and aromatase. The inhibition of these enzymes represents a targeted approach in anticancer drug development.
Glutaminase Inhibition: Kidney-type glutaminase (GLS) is a critical enzyme in cancer metabolism, catalyzing the conversion of glutamine to glutamate. nih.gov This process is vital for the survival and proliferation of many cancer cells. nih.gov A series of allosteric GLS inhibitors have been developed using a 1,4-di(5-amino-1,3,4-thiadiazol-2-yl)butane core structure. nih.govacs.org By incorporating various modified phenylacetyl groups into the amino positions of the thiadiazole rings, researchers aimed to enhance binding interactions with the enzyme's allosteric site. nih.govacs.org One notable derivative, 4-hydroxy-N-[5-[4-[5-[(2-phenylacetyl)amino]-1,3,4-thiadiazol-2-yl]butyl]-1,3,4-thiadiazol-2-yl]-benzeneacetamide, demonstrated potent inhibition of GLS with a half-maximal inhibitory concentration (IC50) value of 70 nM. nih.govacs.org Another well-known glutaminase inhibitor based on this scaffold is bis-2-(5-phenylacetamido-1,3,4-thiadiazol-2-yl)ethyl sulfide (B99878) (BPTES), which acts as an allosteric inhibitor. nih.govresearchgate.net
Aromatase Inhibition: Aromatase is a key enzyme in estrogen biosynthesis, and its inhibition is a cornerstone of therapy for hormone-dependent breast cancer. farmaceut.org Certain 1,3,4-thiadiazole derivatives have been investigated for their potential to inhibit this enzyme. farmaceut.org In one study, a series of N-(5-substituted-1,3,4-thiadiazol-2-yl)-2-[(5-(substituted amino)-1,3,4-thiadiazol-2-yl)thio]acetamide derivatives were synthesized and evaluated. farmaceut.org The compound N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide demonstrated promising aromatase inhibitory activity against the MCF-7 breast cancer cell line, with an IC50 value of 0.062 mmol L–1. farmaceut.org
Table 1: Inhibition of Cancer-Related Enzymes by 1,3,4-Thiadiazole Derivatives
| Compound/Derivative Class | Target Enzyme | Key Findings (IC50) | Source |
|---|---|---|---|
| 4-hydroxy-N-[5-[4-[5-[(2-phenylacetyl)amino]-1,3,4-thiadiazol-2-yl]butyl]-1,3,4-thiadiazol-2-yl]-benzeneacetamide | Glutaminase (GLS) | 70 nM | nih.govacs.org |
| N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide | Aromatase | 0.062 mmol L–1 | farmaceut.org |
| Bis-2-(5-phenylacetamido-1,3,4-thiadiazol-2-yl)ethyl sulfide (BPTES) | Glutaminase (GLS) | Allosteric inhibitor | nih.govresearchgate.net |
Antimicrobial Activity Assessments
The 1,3,4-thiadiazole nucleus is a key pharmacophore in a variety of compounds exhibiting broad-spectrum antimicrobial activities.
Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains
Derivatives of 1,3,4-thiadiazole have shown significant antibacterial activity against a range of pathogenic bacteria. Studies have demonstrated that many of these compounds are particularly effective against Gram-positive strains. For instance, a series of 2-(5-nitro-2-heteroaryl)-1,3,4-thiadiazole derivatives were found to be active against Gram-positive bacteria. ut.ac.ir Similarly, N-[5-chlorobenzylthio-1,3,4-thiadiazol-2-yl] piperazinyl quinolone derivatives displayed good activity against Gram-positive bacteria, with one compound exhibiting high potency against Staphylococcus aureus and Staphylococcus epidermidis. researchgate.net
Other studies have reported broader-spectrum activity. Fluorinated and chlorinated 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine derivatives showed good inhibitory effects against both Gram-positive (S. aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria. nih.gov The structure-activity relationship often depends on the specific substitutions on the thiadiazole ring system. researchgate.net
Antifungal and Antiviral Properties
Antifungal Properties: The 1,3,4-thiadiazole scaffold is present in numerous compounds with potent antifungal capabilities. nih.gov A notable example is the derivative 4-(5-methyl-1,3,4-thiadiazole-2-yl) benzene-1,3-diol, which has been identified as a highly active agent against various pathogenic fungi, including different Candida species and molds. nih.govresearchgate.net This compound's mechanism of action involves the disruption of cell wall biogenesis. nih.govresearchgate.net Other research has also highlighted the antifungal potential of 5-(1H-indol-3-ylmethyl)-N-(substituted phenyl)-1,3,4-thiadiazol-2-amine derivatives, which showed good activity against C. albicans. nih.gov
Antiviral Properties: Research into the antiviral applications of 1,3,4-thiadiazole derivatives has also yielded promising results. Certain 2-substituted-5-yl-1,3,4-thiadiazole derivatives have been synthesized and evaluated for their activity against the Tobacco Mosaic Virus (TMV), demonstrating favorable curative effects. nih.gov The versatility of the thiadiazole ring allows for structural modifications that can lead to potent inhibition of viral replication. nih.gov
Minimum Inhibitory Concentration (MIC) Determinations
The potency of the antimicrobial activity of 1,3,4-thiadiazole derivatives is quantified by determining their Minimum Inhibitory Concentration (MIC). These values vary significantly depending on the derivative's structure and the target microbial strain.
For antibacterial agents, MIC values can be quite low, indicating high potency. For example, a quinolone derivative incorporating the N-[5-chlorobenzylthio-1,3,4-thiadiazol-2-yl] moiety recorded an MIC of 0.06 µg/mL against S. aureus and S. epidermidis. researchgate.net Fluorinated and chlorinated 1,3,4-thiadiazol-2-amine derivatives have demonstrated MIC values in the range of 20–28 μg/mL against Gram-positive bacteria. nih.gov In the realm of antifungal agents, 4-(5-methyl-1,3,4-thiadiazole-2-yl) benzene-1,3-diol showed MIC100 values (the concentration required to inhibit 100% of growth) ranging from 8 to 96 μg/mL against various pathogenic fungi. nih.govresearchgate.net
Table 2: Minimum Inhibitory Concentration (MIC) of 1,3,4-Thiadiazole Derivatives
| Derivative Class | Target Organism(s) | Activity Type | MIC Value (µg/mL) | Source |
|---|---|---|---|---|
| N-[5-chlorobenzylthio-1,3,4-thiadiazol-2-yl] piperazinyl quinolone | S. aureus, S. epidermidis | Antibacterial | 0.06 | researchgate.net |
| Fluorinated/chlorinated 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine | S. aureus, B. subtilis | Antibacterial | 20-28 | nih.gov |
| 4-(5-methyl-1,3,4-thiadiazole-2-yl) benzene-1,3-diol | Candida spp., molds | Antifungal | 8-96 (MIC100) | nih.govresearchgate.net |
Anti-inflammatory Potential
In Vivo Models for Inflammation Inhibition (e.g., Carrageenan-induced Paw Edema, Acetic Acid Induced Writhing)
The anti-inflammatory and analgesic properties of this compound derivatives have been explored using established in vivo preclinical models.
Carrageenan-induced Paw Edema: This model is widely used to assess the anti-inflammatory activity of novel compounds. nih.gov The injection of carrageenan into a rodent's paw induces a localized inflammatory response characterized by edema (swelling). nih.gov The ability of a test compound to reduce this swelling indicates its anti-inflammatory potential. Studies on related heterocyclic systems, such as imidazo[2,1-b] nih.govasianpubs.orgnih.govthiadiazoles, have shown significant efficacy in this model. asianpubs.org One such derivative was found to reduce paw thickness by 68%. asianpubs.org Similarly, a series of N-[5-oxo-4-(arylsulfonyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]-amides demonstrated fair anti-inflammatory activity in the carrageenan-induced rat paw edema test. nih.gov
Acetic Acid-Induced Writhing: This test is a common method for evaluating the peripheral analgesic activity of compounds. Intraperitoneal injection of acetic acid induces a characteristic writhing response (stretching and constriction of the abdomen) in mice, which is related to the stimulation of nociceptors by inflammatory mediators. jnu.ac.bd A reduction in the number of writhes following administration of a test compound suggests an analgesic effect. jnu.ac.bd N-[5-oxo-4-(arylsulfonyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]-amides, which showed anti-inflammatory effects, also possessed good analgesic action in the acetic acid writhing test. nih.gov Other heterocyclic acetamide derivatives have also been evaluated for their ability to inhibit this response, showing promising results. jnu.ac.bdresearchgate.net
Table 3: Anti-inflammatory and Analgesic Activity of 1,3,4-Thiadiazole Derivatives in In Vivo Models
| Derivative Class | In Vivo Model | Observed Effect | Source |
|---|---|---|---|
| Imidazo[2,1-b] nih.govasianpubs.orgnih.govthiadiazoles | Carrageenan-induced Paw Edema | Significant reduction in paw thickness (68%) | asianpubs.org |
| N-[5-oxo-4-(arylsulfonyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]-amides | Carrageenan-induced Paw Edema | Fair anti-inflammatory activity | nih.gov |
| N-[5-oxo-4-(arylsulfonyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]-amides | Acetic Acid-Induced Writhing | Good analgesic action | nih.gov |
Mechanistic Insights into Anti-inflammatory Pathways
Research into the anti-inflammatory mechanisms of this compound and its related derivatives suggests a significant role for the inhibition of the cyclooxygenase (COX) enzymes. nih.govmdpi.com The COX pathway is a critical component of the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. researchgate.net Molecular modeling studies on various N-substituted-1,3,4-thiadiazol-2-yl acetamide derivatives have indicated a specific interaction with the COX-2 enzyme. nih.gov This selectivity for COX-2 over COX-1 is a desirable trait for anti-inflammatory agents, as COX-1 is involved in maintaining the gastric mucosa and platelet function. Inhibition of COX-1 is associated with common side effects of non-steroidal anti-inflammatory drugs (NSAIDs), such as gastrointestinal irritation. researchgate.net The anti-inflammatory activity of these compounds is therefore believed to stem from their ability to suppress prostaglandin (B15479496) synthesis by selectively targeting the COX-2 enzyme. nih.gov
Anticonvulsant/Anti-epileptic Activities
Derivatives of the 1,3,4-thiadiazole nucleus, including those structurally related to this compound, have demonstrated notable anticonvulsant properties in various preclinical models. nih.gov The presence of a bromine substituent on the thiadiazole ring has been identified as a key feature that can enhance anticonvulsant activity. nih.govfrontiersin.org
Evaluation in Seizure Models (e.g., Maximal Electroshock Seizure (MES), Pentylenetetrazole (PTZ)-induced Seizures)
The anticonvulsant potential of this compound derivatives has been extensively evaluated using standard preclinical screening models, primarily the maximal electroshock seizure (MES) and the subcutaneous pentylenetetrazole (scPTZ) tests. The MES model is considered an analog of generalized tonic-clonic seizures, and a compound's ability to prevent the tonic hind limb extension phase is a key indicator of efficacy. scispace.commdpi.com The scPTZ model induces clonic seizures and is useful for identifying agents that may be effective against absence seizures, acting by elevating the seizure threshold in the brain. researchgate.net
Studies have shown that bromo-substituted 1,3,4-thiadiazole derivatives exhibit significant protection in both models. For instance, a series of 5-bromo-imidazo[2,1-b]-1,3,4-thiadiazole derivatives showed up to 83% protection in both MES and PTZ induced seizure tests. nih.gov Similarly, another study highlighted a bromo-substituted benzamide (B126) derivative, 2-benzamido-5-bromo-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide, which provided 100% protection against mortality in the PTZ model. nih.govfrontiersin.org These findings underscore the importance of the bromo-thiadiazole scaffold in the development of novel anticonvulsant agents.
| Derivative Class | Seizure Model | Observed Activity | Reference |
|---|---|---|---|
| 5-Bromo-imidazo[2,1-b]-1,3,4-thiadiazole derivatives | MES & PTZ | Showed up to 83% protection against induced convulsions. | nih.gov |
| 2-benzamido-5-bromo-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide | PTZ | Demonstrated 100% protection against mortality. | nih.govfrontiersin.org |
| N(1)-[5-(4-substituted phenyl)-1,3,4-thiadiazol-2-yl]-semicarbazone derivatives | MES & scPTZ | Compound 19 showed significant activity in both models. | nih.gov |
Other Noteworthy Biological Activities
Beyond anti-inflammatory and anticonvulsant effects, derivatives of this compound have been investigated for their ability to modulate the activity of various enzymes implicated in other pathological conditions.
Enzyme Inhibition Studies (e.g., Butyrylcholinesterase, Acetylcholinesterase, Lipoxygenase)
Butyrylcholinesterase (BChE) and Acetylcholinesterase (AChE) Inhibition
Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease by increasing the levels of the neurotransmitter acetylcholine (B1216132) in the brain. cumhuriyet.edu.trekb.eg Numerous studies have demonstrated that the 1,3,4-thiadiazole scaffold is a promising framework for designing potent cholinesterase inhibitors. cumhuriyet.edu.trnih.gov Various derivatives have shown inhibitory activity in the micromolar to nanomolar range. For example, N-(4-Chlorophenyl)-2-[(5-(allylamino)-1,3,4-thiadiazol-2-yl)thio]-N-(3-nitrobenzyl)acetamide was identified as a potent inhibitor against both AChE and BChE. cumhuriyet.edu.tr Some compounds have also shown selectivity, preferentially inhibiting BChE over AChE, which is considered a valuable characteristic for potential Alzheimer's disease therapies. nih.gov
| Derivative Class/Compound | Target Enzyme | IC₅₀ Value (µM) | Reference |
|---|---|---|---|
| N-(4-Chlorophenyl)-2-[(5-(allylamino)-1,3,4-thiadiazol-2-yl)thio]-N-(3-nitrobenzyl)acetamide | AChE | 8.250 | cumhuriyet.edu.tr |
| BChE | 0.986 | cumhuriyet.edu.tr | |
| 2-Pyrrolidyl-5-[2-(4-bromophenyl)methyl]-1,3,4-thiadiazole | AChE | 33.16 | researchgate.net |
| 3-(5-(2-Chlorophenylamino)-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one | AChE | > 50 | nih.gov |
| 3-(5-(2-Chlorophenylamino)-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one | BChE | 14.8 | nih.gov |
Lipoxygenase (LOX) Inhibition
Lipoxygenases (LOXs) are enzymes that catalyze the oxidation of polyunsaturated fatty acids, leading to the formation of leukotrienes and other inflammatory mediators. mdpi.com The 5-LOX pathway, in particular, is implicated in various inflammatory diseases and some cancers. mdpi.comnih.gov Derivatives of 1,3,4-thiadiazole have been synthesized and evaluated as lipoxygenase inhibitors. nih.govresearchgate.net Studies on N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide derivatives revealed that compounds with methoxy (B1213986) substitutions were potent inhibitors of the 15-lipoxygenase-1 enzyme. nih.gov This line of research suggests that the this compound scaffold could be a valuable template for developing novel LOX inhibitors.
Structure Activity Relationship Sar Investigations
Impact of Substituent Nature and Position on Biological Potency
The biological profile of 1,3,4-thiadiazole (B1197879) derivatives is highly dependent on the nature and placement of substituents at the C2 and C5 positions. researchgate.net Modifications can dramatically alter a compound's physicochemical properties, such as lipophilicity, electronic distribution, and steric profile, which in turn affects its interaction with biological targets.
Role of Halogen (Bromo, Chloro, Fluoro) Substituents on Activity Modulation
Halogens are frequently incorporated into medicinal compounds to enhance their biological activity. In the context of 1,3,4-thiadiazole derivatives, the presence and type of halogen can significantly modulate potency.
Studies have shown that halogen substitution is often beneficial for antimicrobial and anticancer activities. For instance, research on 2-amino-5-substituted-1,3,4-thiadiazoles revealed that derivatives with a p-chlorophenyl group exhibited notable antibacterial activity against Gram-positive microorganisms. nih.gov Similarly, in a series of 1,3,4-thiadiazole-based fluoroquinolone hybrids, compounds bearing 4-chlorophenyl and 2,4-dichlorophenyl substituents on the thiadiazole ring showed significant activity against Mycobacterium tuberculosis. nih.gov Another study found that a 2-phenylamino-5-(4-fluorophenyl)-1,3,4-thiadiazole derivative displayed the highest inhibitory activity against M. tuberculosis H37Rv among the tested compounds. nih.gov
In the realm of anticancer research, SAR analysis of 5-phenyl-substituted 1,3,4-thiadiazole-2-amines indicated that electron-withdrawing substituents, such as halogens, on the aromatic ring promote anticancer activity. mdpi.com Specifically, a 5-(4-fluorophenyl) derivative showed significant antitumor effects. mdpi.com A separate series of 4-halo-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzamide derivatives, featuring chlorine and fluorine, exhibited potent cytotoxic activity against prostate, colon, and neuroblastoma cancer cell lines, in some cases exceeding the potency of the reference drug doxorubicin. ijcce.ac.ir
| Compound Series | Halogen Substituent | Observed Biological Activity | Reference |
|---|---|---|---|
| 2-amino-5-aryl-1,3,4-thiadiazoles | p-chlorophenyl | Good antibacterial activity (Gram-positive) | nih.gov |
| 1,3,4-thiadiazole-fluoroquinolone hybrids | 4-chlorophenyl, 2,4-dichlorophenyl | Significant anti-tuberculosis activity | nih.gov |
| 2-phenylamino-5-aryl-1,3,4-thiadiazoles | 4-fluorophenyl | High anti-tuberculosis activity | nih.gov |
| 4-halo-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzamides | Chloro, Fluoro | Potent anticancer activity (PC3, HT-29, SKNMC cell lines) | ijcce.ac.ir |
Influence of Alkyl, Aryl, and Heteroaryl Substituents
The substitution of alkyl, aryl, and heteroaryl groups at various positions on the 1,3,4-thiadiazole scaffold is a key strategy for modulating biological activity. The size, lipophilicity, and electronic properties of these groups play a decisive role.
In anticancer applications, aryl substituents are common. Studies on 5-(4-chlorophenyl)-1,3,4-thiadiazoles revealed that attaching substituted piperazine (B1678402) or benzyl (B1604629) piperidine (B6355638) moieties via an acetamide (B32628) linker enhanced cytotoxicity against MCF-7 and HepG2 cancer cells. nih.govmdpi.com The potency was further influenced by the substituents on the piperazine ring; for example, an o-ethoxyphenyl group or a furoyl (a heteroaryl) moiety led to better results than simple alkyl (methyl, ethyl) or other aryl groups (phenyl, tolyl). nih.gov Another study highlighted that for a series of honokiol (B1673403) derivatives bearing a 1,3,4-thiadiazole scaffold, phenyl, para-tolyl, and para-methoxyphenyl groups at position 2 of the thiadiazole ring favorably impacted anticancer activity against A549 lung cancer cells. nih.gov
In the context of antimicrobial agents, the structure of an alkyl pendent group was shown to dramatically impact the antibacterial activity of 5-(5-nitro-2-thienyl)-1,3,4-thiadiazoles against H. pylori. researchgate.netresearchgate.net For a series of 2-(1-adamantylamino)-5-substituted-1,3,4-thiadiazoles, aryl substituents like p-chlorophenyl and p-nitrophenyl resulted in the best antibacterial activity. nih.gov
The introduction of heteroaryl rings can also be advantageous. The bioisosteric replacement of an o-ethoxyphenyl group with a furoyl moiety was found to improve activity against MCF-7 cells. mdpi.com This demonstrates that the specific electronic and hydrogen-bonding capabilities of heteroaryl rings can be leveraged to enhance biological profiles.
| Core Scaffold | Substituent Type | Substituent Example | Impact on Activity | Reference |
|---|---|---|---|---|
| 5-(4-chlorophenyl)-1,3,4-thiadiazole | Aryl (on piperazine) | o-ethoxyphenyl | Enhanced anticancer activity | nih.gov |
| 5-(4-chlorophenyl)-1,3,4-thiadiazole | Heteroaryl (on piperazine) | Furoyl | Improved anticancer activity | mdpi.com |
| Honokiol-1,3,4-thiadiazole | Aryl (at C2) | Phenyl, p-tolyl | Favorable anticancer activity | nih.gov |
| 5-(5-nitro-2-thienyl)-1,3,4-thiadiazole | Alkyl | Ethylsulfinyl | Potent anti-H. pylori activity | researchgate.netresearchgate.net |
Contribution of the Acetamide Moiety to Pharmacological Profiles
The acetamide group (-NH-C(O)-CH₃) linked to the C2 position of the 1,3,4-thiadiazole ring is not merely a passive linker but an active contributor to the molecule's pharmacological properties. It often serves as a crucial hydrogen-bonding domain, facilitating interactions with biological targets.
In a series of 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives, the introduction of a piperazine ring through an acetamide linker was found to be advantageous for antiproliferative activity. nih.gov This linker properly orients the terminal substituent for optimal interaction with the target. Further SAR studies suggested that substituting the acetamide moiety with a thiadiazole ring could lead to more active anti-HIV derivatives. mdpi.com
The aryl acetamide 1,3,4-thiadiazole derivative (III) was reported to inhibit the survival of acute promyelocytic leukemia HL-60 cells, showcasing the importance of this structural motif. mdpi.com The acetamide group's ability to form hydrogen bonds is a key feature, as it can mimic peptide bonds and interact with amino acid residues in enzyme active sites or receptors. This interaction is critical for the biological activity of many enzyme inhibitors.
Comparative Analysis of Thiadiazole Isomers and Related Heterocycles
The 1,3,4-thiadiazole ring is one of four possible isomers, the others being 1,2,3-thiadiazole, 1,2,4-thiadiazole, and 1,2,5-thiadiazole. nih.gov Among these, the 1,3,4-isomer has been the most extensively studied due to its robust biological activities. nih.gov Its pharmacological properties are often attributed to its role as a bioisostere of pyrimidine (B1678525) and oxadiazole. nih.govresearchgate.net
A direct comparison between 1,3,4-thiadiazole and its oxygen analog, 1,3,4-oxadiazole (B1194373), often reveals the superior properties of the sulfur-containing heterocycle. The sulfur atom in the 1,3,4-thiadiazole ring imparts improved lipid solubility compared to the oxygen in an oxadiazole. mdpi.com Furthermore, the mesoionic nature of the 1,3,4-thiadiazole ring enhances the ability of these compounds to cross cellular membranes and bind to biological targets, which can contribute to better oral absorption and bioavailability. nih.gov
In a study on honokiol derivatives, a drastic drop in anticancer activity was observed when the 1,3,4-thiadiazole scaffold was replaced by its 1,3,4-oxadiazole isostere. nih.gov The thiadiazole derivatives exhibited IC₅₀ values in the range of 1.62–4.61 μM, while the oxadiazole counterparts had significantly higher IC₅₀ values, ranging from 18.75 to 60.62 μM, indicating much lower potency. nih.gov This highlights the critical role of the sulfur atom in the biological activity of this particular series. Comparative studies consistently underscore the distinct advantages that the 1,3,4-thiadiazole ring offers in drug design over its oxadiazole counterpart and other isomers. researchgate.netmdpi.comnih.govdntb.gov.uanih.gov
Computational Chemistry and Molecular Modeling Studies
Ligand-Protein Interaction Analysis through Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is crucial for understanding the basis of a compound's biological activity. For derivatives of 1,3,4-thiadiazole-acetamide, docking studies have been instrumental in identifying potential protein targets and clarifying their interaction mechanisms.
Molecular docking simulations have been performed on various acetamide (B32628) derivatives to understand how they fit into the active sites of target proteins. In a study involving N-(5-morpholino-2-arylimidazo[2,1-b] biointerfaceresearch.comresearchgate.netresearchgate.netthiadiazol-6-yl)carboxamides, which share a core structure, docking against Fer kinase revealed specific and crucial interactions. For instance, one acetamide analog was found to be stabilized in the enzyme's active site through two hydrogen bonds with the amino acid residue Asp 702. biointerfaceresearch.com Other, more complex derivatives in the same study formed multiple hydrogen bonds with key residues such as Asn 573, Asp 684, Asn 689, and Lys 591, in addition to hydrophobic interactions. biointerfaceresearch.com These interactions are fundamental to the stability of the ligand-protein complex and are a key determinant of the compound's inhibitory potential.
A critical output of molecular docking is the prediction of binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol), which estimates the strength of the ligand-protein interaction. Lower binding energy values typically indicate a more stable and potent interaction.
For a series of N-(5-morpholino-2-arylimidazo[2,1-b] biointerfaceresearch.comresearchgate.netresearchgate.netthiadiazol-6-yl)carboxamides docked against Fer kinase, the predicted binding energies ranged from -7.9 kcal/mol to -8.9 kcal/mol. biointerfaceresearch.com These values suggest strong and favorable interactions with the target enzyme. Similarly, in a different study, N-(4-acetyl-4,5-dihydro-5-(substituted-tetrazolo[1,5-a]-quinolin-4-yl)-1,3,4-thiadiazol-2-yl) acetamide derivatives were evaluated as potential caspase-3 inhibitors, with one derivative showing a strong binding energy of -29.6 kJ/mol. researchgate.net
Table 1: Predicted Binding Affinities of Acetamide Derivatives against Protein Targets
| Compound Series | Protein Target | Predicted Binding Affinity |
|---|---|---|
| N-(5-morpholino-2-arylimidazo[2,1-b] biointerfaceresearch.comresearchgate.netresearchgate.netthiadiazol-6-yl)carboxamides | Fer Kinase | -7.9 to -8.9 kcal/mol biointerfaceresearch.com |
| N-(4-acetyl-4,5-dihydro...1,3,4-thiadiazol-2-yl)acetamides | Caspase-3 | -29.6 kJ/mol researchgate.net |
Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. This technique is used to assess the stability of the ligand-protein complex and observe the dynamics of their interactions. Studies on 1,3,4-thiadiazole (B1197879) acetamide moieties have employed MD simulations to confirm the stability of the ligand-receptor complexes predicted by docking. researchgate.net These simulations often show minimal fluctuations in the complex, indicating that the binding mode is stable over time, which reinforces the findings from docking studies and suggests a sustained interaction with the biological target. researchgate.netresearchgate.net
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. These properties, such as the distribution of electron density and the energies of molecular orbitals (HOMO and LUMO), are fundamental to a molecule's reactivity and its ability to interact with biological targets.
DFT studies on acetamide derivatives have provided insights into their local reactivity. nih.gov For a series of 2-(4-(naphthalen-2-yl)-1,2,3-thiadiazol-5-ylthio)-N-acetamide derivatives, DFT calculations suggested that bond formation with the biological target, tyrosine, primarily occurs through nitrogen atoms. researchgate.netnih.gov Furthermore, these studies have indicated that substitutions on the phenyl ring, such as with bromo and nitro groups, can significantly influence the electronic properties and potency of the compounds. nih.gov Theoretical analyses have also shown that electronegative substituents can reduce the HOMO-LUMO energy gap, which can affect the molecule's reactivity and spectral properties. dergipark.org.tr
In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction and Pharmacokinetic Assessment
Before a compound can be considered a viable drug candidate, its pharmacokinetic properties must be evaluated. In silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions use computational models to estimate these properties.
For various 1,3,4-thiadiazole derivatives, in silico ADME studies have been conducted to assess their drug-likeness. nih.gov These predictions often evaluate parameters based on Lipinski's rule of five, which helps to determine if a compound has properties that would make it a likely orally active drug in humans. researchgate.net Studies have indicated that many 1,3,4-thiadiazole derivatives are potential orally bioavailable drug-like molecules. nih.gov For example, computational assessments of acetamide derivatives have been used to predict their safety profiles and pharmacokinetic properties, with results often correlating well with molecular docking and simulation findings. researchgate.net
Table 2: Representative In Silico ADME/Tox Predictions for Thiadiazole Derivatives
| Property | Prediction | Significance |
|---|---|---|
| Oral Bioavailability | Generally predicted to be good nih.gov | Indicates potential for oral administration. |
| Lipinski's Rule | Often compliant researchgate.net | Suggests "drug-like" physicochemical properties. |
| Toxicity | Varies by derivative; some predicted to have low toxicity biointerfaceresearch.com | Early assessment of potential safety issues. |
Homology Modeling for Target Protein Structure Elucidation
In cases where the three-dimensional structure of a target protein has not been determined experimentally (e.g., by X-ray crystallography or NMR), homology modeling can be used to build a predictive model. This technique constructs a model of the target protein's structure based on the known structure of a homologous (evolutionarily related) protein.
This approach was utilized in the study of N-(5-morpholino-2-arylimidazo[2,1-b] biointerfaceresearch.comresearchgate.netresearchgate.netthiadiazol-6-yl)carboxamides, where a three-dimensional model of the target, Fer kinase, was generated using the SWISS-MODEL server. biointerfaceresearch.com This generated model was then used for the subsequent molecular docking studies to investigate how the acetamide derivatives bind to the enzyme. biointerfaceresearch.com The use of homology modeling is a critical step that enables structure-based drug design efforts even when an experimental structure of the direct target is unavailable. scielo.org.za
Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling
Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) modeling are pivotal in modern drug discovery and development, providing insights into the relationship between the chemical structure of a compound and its biological activity. For the 1,3,4-thiadiazole class of compounds, including N-(5-bromo-1,3,4-thiadiazol-2-yl)acetamide, these computational approaches are instrumental in optimizing lead compounds and predicting the activity of novel derivatives. While specific QSAR models for this compound are not extensively documented in publicly available literature, a substantial body of research on analogous 1,3,4-thiadiazole derivatives allows for the extrapolation of key structural determinants of their biological activities.
QSAR studies on 1,3,4-thiadiazole derivatives have been conducted across a wide spectrum of biological targets, including antifungal, anticancer, diuretic, and enzyme inhibitory activities. These studies typically employ a range of molecular descriptors, including physicochemical, electronic, and topological parameters, to develop mathematical models that correlate these descriptors with observed biological responses.
One notable 3D-QSAR study focused on a series of N-(5-substituted-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamides to elucidate the structural requirements for their antifungal activity. nih.gov Using the Comparative Molecular Field Analysis (CoMFA) method, a statistically significant model was developed with good predictive power, as indicated by its correlation coefficient (r²) of 0.8 and a cross-validated correlation coefficient (q²) of 0.516. nih.gov Such models are crucial for designing new derivatives with potentially enhanced efficacy.
Another QSAR investigation was performed on N-(1,3,4-thiadiazol-2-yl)substituted amides of alkanecarboxylic acids to understand their diuretic effects. pharmj.org.ua This analysis resulted in the development of QSAR models that can be used to predict the diuretic activity of new compounds within this class. pharmj.org.ua For instance, N-(5-methyl- nih.govekb.egnih.govthiadiazol-2-yl)propionamide was identified as a potent diuretic agent in this study. pharmj.org.ua
Furthermore, research into 1,3,4-thiadiazole-2-thione derivatives as inhibitors of carbonic anhydrase IX, a tumor-associated enzyme, led to the development of a tetra-parametric QSAR model. nih.gov This model successfully correlated the inhibitory activity with various physicochemical, topological, and electronic descriptors, providing a valuable tool for designing novel carbonic anhydrase IX inhibitors. nih.gov
The influence of halogen substitution on the biological activity of 1,3,4-thiadiazole derivatives has also been a subject of investigation. For example, in a series of 5-aryl N-phenyl-1,3,4-thiadiazole-2-amino derivatives, compounds with 3-bromo substitutions demonstrated maximal sedative activity, indicating the significant role of the position and nature of the halogen substituent in modulating the compound's interaction with its biological target. ijpcbs.com Similarly, a study on 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives highlighted the impact of substitutions on their anticancer activity. nih.gov
The following data tables summarize key findings from QSAR and SAR studies on 1,3,4-thiadiazole derivatives, which can provide a framework for understanding the potential structure-activity relationships of this compound.
Table 1: Summary of a 3D-QSAR Model for Antifungal N-(5-substituted-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamides
| Parameter | Value | Reference |
| Method | Comparative Molecular Field Analysis (CoMFA) | nih.gov |
| Correlation Coefficient (r²) | 0.8 | nih.gov |
| Cross-validated Coefficient (q²) | 0.516 | nih.gov |
| Biological Activity | Antifungal | nih.gov |
This interactive table summarizes the statistical parameters of a 3D-QSAR model, providing insights into its predictive capability for the antifungal activity of the studied 1,3,4-thiadiazole derivatives.
Table 2: Structure-Activity Relationship Insights for Biologically Active 1,3,4-Thiadiazole Derivatives
| Compound Series | Substitution Pattern | Observed Biological Activity | Reference |
| 5-aryl N-phenyl-1,3,4-thiadiazole-2-amino derivatives | 3-bromo substitution | Maximum sedative activity | ijpcbs.com |
| 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives | Varied substitutions on an acetamide linker | Anticancer activity | nih.gov |
| N-(1,3,4-thiadiazol-2-yl)substituted amides | Alkyl and acyl variations | Diuretic activity | pharmj.org.ua |
| 1,3,4-thiadiazole-2-thione derivatives | Varied physicochemical, topological, and electronic properties | Carbonic anhydrase IX inhibition | nih.gov |
This interactive table outlines key structure-activity relationship findings from various studies on 1,3,4-thiadiazole derivatives, highlighting the influence of different substitution patterns on their biological effects.
These studies collectively underscore the utility of chemoinformatics and QSAR modeling in the rational design of novel 1,3,4-thiadiazole-based therapeutic agents. For this compound, these findings suggest that the bromo substituent at the 5-position and the acetamide group at the 2-position are critical determinants of its biological activity profile. Future computational studies focusing specifically on this compound would be invaluable in precisely defining its mechanism of action and in guiding the synthesis of more potent and selective analogs.
Future Research Directions and Therapeutic Potential of this compound
The 1,3,4-thiadiazole nucleus is a crucial heterocyclic moiety in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities. nih.gov Among these, this compound stands out as a scaffold with significant potential for therapeutic development. The presence of a bromine atom is often associated with potent biological activity in various thiadiazole derivatives. frontiersin.orgnih.gov This article explores the future research directions and therapeutic potential of this compound, focusing on the design of advanced analogs, exploration of new biological targets, mechanistic studies, and novel therapeutic strategies.
Q & A
Q. What are the optimal synthetic routes for N-(5-bromo-1,3,4-thiadiazol-2-yl)acetamide, and how can purity be validated?
The synthesis typically involves multi-step protocols, such as condensation of substituted thiosemicarbazides with bromo-acetylating agents under reflux conditions. For example, analogous compounds like N-[4-acetyl-5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]acetamide were synthesized by refluxing p-fluorobenzaldehyde with thiosemicarbazide in ethanol and acetic acid, followed by cyclization . Purity validation employs TLC, melting point determination, and spectroscopic techniques (¹H NMR, FTIR, LCMS). For instance, FTIR confirms carbonyl (C=O) stretches near 1678 cm⁻¹, while ¹H NMR identifies acetamide protons at δ ~2.1 ppm .
Q. How can crystallographic data resolve the molecular geometry and intermolecular interactions of this compound?
Single-crystal X-ray diffraction (SC-XRD) using MoKα radiation (λ = 0.71073 Å) reveals bond lengths, angles, and hydrogen-bonding networks. For structurally similar compounds, intramolecular S···O interactions (e.g., 2.68 Å) and intermolecular N–H···O/C–H···O hydrogen bonds stabilize the crystal lattice, forming R₁²(6) and R₂²(8) ring motifs . Software like SHELXL and ORTEP-3 is used for refinement and visualization.
Advanced Research Questions
Q. How can free energy perturbation (FEP) guide the optimization of this compound derivatives for enhanced blood-brain barrier (BBB) penetration?
FEP simulations predict binding free energy changes during structure-activity relationship (SAR) studies. In NMDA receptor antagonists, FEP-driven modifications of thiadiazole derivatives improved BBB permeability by ~30%, as validated by in vitro PAMPA-BBB assays. Key strategies include introducing lipophilic substituents (e.g., cyclohexylmethyl groups) while maintaining hydrogen-bonding capacity .
Q. What methodologies address contradictions in spectroscopic vs. crystallographic data for this compound?
Discrepancies between solution-state NMR and solid-state XRD data (e.g., conformational flexibility) can be resolved using dynamic NMR or variable-temperature studies. For example, methyl group rotation in acetamide moieties may cause peak splitting in NMR, while XRD confirms static geometries . Cross-validation with DFT calculations (e.g., B3LYP/6-31G*) provides electronic structure insights .
Q. How do substituent variations on the thiadiazole ring impact biological activity, and what assays validate these effects?
Replacing the bromo group with sulfonamide or phenylamino groups alters target selectivity. For anticancer activity, derivatives like 2-((benzimidazol-2-yl)thio)-N-(5-aryl-1,3,4-thiadiazol-2-yl)acetamide were screened via MTT assays (IC₅₀ values <10 µM) . Carbonic anhydrase inhibition (akin to acetazolamide) can be tested using esterase activity assays with 4-nitrophenyl acetate .
Methodological Challenges
Q. What computational tools predict membrane permeability for bromo-thiadiazole derivatives?
Machine learning models (e.g., SwissADME) and molecular dynamics (MD) simulations estimate logP and passive diffusion. For example, BBB permeability scores (logBB > −1.0) were achieved for derivatives with polar surface area (PSA) <90 Ų and moderate lipophilicity (clogP ~2.5) .
Q. How can twinning or high mosaicity in crystals complicate structural refinement?
High mosaicity in thiadiazole crystals (common due to planar stacking) requires careful data integration (e.g., using SAINT ). For twinned data, SHELXL’s TWIN/BASF commands refine twin fractions, while Olex2 aids in visualizing twin domains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
